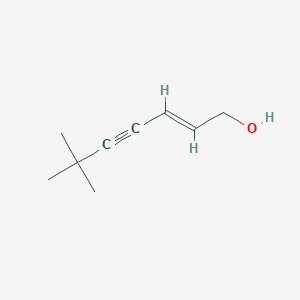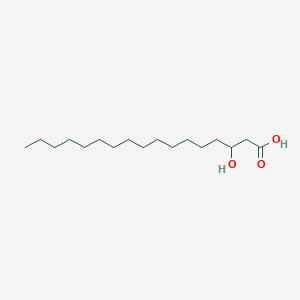
3-羟基戊酸
描述
3-羟基戊酸,也称为3-羟基戊酸,是一种五碳酮体。它是各种生化途径中的重要中间体,以其补充三羧酸循环中间体的能力而闻名。 这种化合物由肝脏从奇数链脂肪酸产生,可以快速进入大脑 .
科学研究应用
3-羟基戊酸在科学研究中有着广泛的应用:
化学: 它被用作合成各种聚合物和生物聚合物的基石。
生物学: 它在代谢途径中充当中间体,并因其在细胞代谢中的作用而被研究。
医学: 它正在研究其潜在的治疗应用,包括其在补充三羧酸循环中间体中的作用。
作用机制
3-羟基戊酸主要通过其在三羧酸循环中的作用发挥作用。它充当一种厌氧剂,这意味着它可以补充三羧酸循环中间体的库。这种补充对于维持细胞能量产生和代谢平衡至关重要。 该化合物可以快速进入大脑并参与代谢过程,使其成为研究脑代谢的宝贵化合物 .
类似化合物:
3-羟基丁酸酯: 另一种具有类似代谢功能但具有四碳结构的酮体。
5-羟基戊酸: 一种结构相似的化合物,但具有不同的代谢特性。
比较:
3-羟基戊酸与3-羟基丁酸酯: 虽然这两种化合物都参与能量代谢,但3-羟基戊酸具有五碳结构,使其在补充三羧酸循环中间体方面更加通用。
3-羟基戊酸与5-羟基戊酸: 这两种化合物具有相似的结构,但3-羟基戊酸因其在脑代谢中的作用及其快速进入脑的能力而受到更多研究
总之,3-羟基戊酸是一种用途广泛的化合物,在化学、生物学、医学和工业等各个领域都有着重要的应用。其独特的性质和参与重要代谢途径的能力使其成为科学研究的宝贵主题。
生化分析
Biochemical Properties
3-Hydroxypentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As opposed to 4-carbon ketone bodies, 3-Hydroxypentanoic acid can refill the pool of TCA cycle intermediates . This replenishment process is crucial for maintaining the balance and function of the TCA cycle, which is central to cellular metabolism.
Cellular Effects
The effects of 3-Hydroxypentanoic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The optimum concentration of 3-Hydroxypentanoic acid for growth ranges from 0.1 to 0.5 M, although cultures can grow with concentrations as high as 1M .
Molecular Mechanism
3-Hydroxypentanoic acid exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . As an anaplerotic compound, it refills the pool of TCA cycle intermediates, thereby influencing the metabolic processes at the molecular level .
Metabolic Pathways
3-Hydroxypentanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specifically, it plays a role in the TCA cycle by refilling its pool of intermediates .
准备方法
合成路线和反应条件: 3-羟基戊酸可以通过微生物发酵过程合成。 一种常见的方法是使用如巨大芽孢杆菌等细菌,该细菌共利用乳清和食品废弃物水解产物等底物来生产聚(3-羟基丁酸-共-3-羟基戊酸)生物复合材料 。该过程涉及优化底物比例并保持特定的反应条件,以最大限度地提高产率。
工业生产方法: 3-羟基戊酸的工业生产通常涉及使用可再生碳源。包括聚(3-羟基丁酸-共-3-羟基戊酸)在内的聚羟基链烷酸酯的生产是一种可持续的方法,利用微生物生物聚合物。 这些生物聚合物在受控条件下由细菌产生,确保高产率和纯度 .
化学反应分析
反应类型: 3-羟基戊酸会经历各种化学反应,包括:
氧化: 它可以氧化形成3-氧代戊酸。
还原: 它可以还原形成3-羟基戊酸酯。
取代: 它可以参与取代反应,形成酯类和酰胺类等衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 酰氯和醇通常用于酯化反应。
主要产品:
氧化: 3-氧代戊酸。
还原: 3-羟基戊酸酯。
相似化合物的比较
3-Hydroxybutyrate: Another ketone body with similar metabolic functions but with a four-carbon structure.
5-Hydroxyvaleric acid: A structurally similar compound with different metabolic properties.
Comparison:
3-Hydroxyvaleric acid vs. 3-Hydroxybutyrate: While both compounds are involved in energy metabolism, 3-Hydroxyvaleric acid has a five-carbon structure, making it more versatile in replenishing tricarboxylic acid cycle intermediates.
3-Hydroxyvaleric acid vs. 5-Hydroxyvaleric acid: Both compounds have similar structures, but 3-Hydroxyvaleric acid is more commonly studied for its role in brain metabolism and its ability to rapidly enter the brain
属性
IUPAC Name |
3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKYPYSUBKSCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83120-66-5 | |
| Record name | Poly(3-hydroxyvaleric acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83120-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00864240 | |
| Record name | 3-Hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10237-77-1 | |
| Record name | 3-Hydroxyvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10237-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D6K40J6UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 3-hydroxypentanoic acid?
A: 3-Hydroxypentanoic acid is a building block for various natural products, including polyhydroxyalkanoates (PHAs) []. These biopolymers serve as energy and carbon storage materials in many microorganisms and are gaining attention for their biodegradability and biocompatibility, making them attractive for various applications like bioplastics and biomedicine [].
Q2: How does the stereochemistry of 3-hydroxypentanoic acid influence the properties of its polymers?
A: The stereochemistry of 3-hydroxypentanoic acid significantly impacts the physical properties of its polymers. For example, poly[(R)-3-hydroxybutyric acid-co-(R)-3-hydroxypentanoic acid] exhibits different crystalline morphology, thermal properties, and enzymatic degradability compared to polymers containing other stereoisomers of 3-hydroxypentanoic acid [, ].
Q3: Can 3-hydroxypentanoic acid derivatives act as enzyme inhibitors?
A: Yes, certain derivatives, like (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA), are potent inhibitors of renin, an enzyme involved in blood pressure regulation [, , , ].
Q4: How do researchers study the interaction of ACHPA with renin?
A: Researchers utilize molecular modeling studies to investigate the interaction of ACHPA with the active site of renin, providing insights into the structural basis for its inhibitory potency [].
Q5: What makes ACHPA a promising candidate for renin inhibition?
A: ACHPA demonstrates high potency against renin, exhibiting subnanomolar inhibition constants []. Moreover, incorporating ACHPA into tetrapeptides enhances their aqueous solubility, a crucial factor for drug development [].
Q6: How does the structure of ACHPA contribute to its inhibitory activity?
A: The cyclohexyl group in ACHPA is thought to interact favorably with the S3 subsite of renin, enhancing its binding affinity and inhibitory activity [].
Q7: What is the molecular formula and weight of 3-hydroxypentanoic acid?
A7: The molecular formula of 3-hydroxypentanoic acid is C5H10O3, and its molecular weight is 118.13 g/mol.
Q8: How are cyclic oligomers of (R)-3-hydroxypentanoic acid prepared?
A: Cyclic oligomers of (R)-3-hydroxypentanoic acid can be prepared using various methods, including macrolactonization using reagents like 2,4,6-trichlorobenzoyl chloride or employing a template like tetraoxadistannacyclodecane [, ].
Q9: What structural information can be obtained from X-ray crystallography of 3-hydroxypentanoic acid derivatives?
A: X-ray crystallography of cyclic oligomers of (R)-3-hydroxypentanoic acid reveals their conformations and intermolecular interactions. For instance, the crystal structure of the hexolide reveals a folded ring structure resembling the seam of a tennis ball [].
Q10: What spectroscopic techniques are used to characterize 3-hydroxypentanoic acid and its derivatives?
A: Researchers employ a range of spectroscopic techniques, including NMR spectroscopy and mass spectrometry, to elucidate the structure and stereochemistry of 3-hydroxypentanoic acid derivatives [, ].
Q11: How can gas chromatography-mass spectrometry (GC-MS) be used in studying 3-hydroxypentanoic acid derivatives?
A: GC-MS allows the separation and identification of different diastereomers of triketide lactones derived from 3-hydroxypentanoic acid, providing insights into the stereospecificity of enzymatic reactions [].
Q12: What is the role of quantum chemical calculations in understanding the mass spectrometry of 3-hydroxypentanoic acid derivatives?
A: Quantum chemical calculations help explain the fragmentation patterns observed in the mass spectra of 3-hydroxypentanoic acid derivatives. For example, calculations revealed why only a specific isomer of 2,3-dihydroxypentanoic acid sulfate loses SO3 during mass spectrometry [].
Q13: How is sodium dipropylacetate, a drug metabolized to 3-hydroxypentanoic acid, broken down in rats?
A: In rats, sodium dipropylacetate undergoes beta-oxidation, leading to the formation of metabolites like 2-n-propyl-3-hydroxypentanoic acid and 2-n-propyl-3-oxopentanoic acid, among others [].
Q14: What happens to the metabolic pathway of sodium dipropylacetate when isoleucine is co-administered?
A: Co-administration of isoleucine with sodium dipropylacetate leads to the disappearance of 2-n-propyl-3-oxopentanoic acid and a significant reduction in 2-n-propyl-3-hydroxypentanoic acid, suggesting an interaction between the metabolic pathways of these compounds [].
Q15: How does the enzymatic degradation of poly[(R)-3-hydroxybutyric acid] copolymer films containing 3-hydroxypentanoic acid occur?
A: Poly[(R)-3-hydroxybutyric acid] copolymer films containing 3-hydroxypentanoic acid are degraded by PHB depolymerase, an enzyme that breaks down the polymer chains []. This degradation process can be observed in real-time using atomic force microscopy [].
Q16: Can 3-hydroxypentanoic acid derivatives be used as ionophores?
A: Yes, oligomeric derivatives of (R)-3-hydroxybutanoic acid, including those potentially containing 3-hydroxypentanoic acid units, can transport ions like potassium picrate across organic membranes, suggesting their potential as ionophores [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B126700.png)




![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)








